
Diflucortolone
Übersicht
Beschreibung
Difluocortolone ist ein starkes topisches Kortikosteroid, das hauptsächlich in der Dermatologie zur Behandlung entzündlicher Hauterkrankungen wie Ekzeme, seborrhoisches Ekzem, Lichen planus und Psoriasis eingesetzt wird . Es ist bekannt für seine entzündungshemmenden, juckreizstillenden und gefäßverengenden Eigenschaften, die dazu beitragen, Entzündungen, Juckreiz und Rötungen in betroffenen Bereichen zu reduzieren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Difluocortolone umfasst mehrere Schritte, beginnend mit einem geeigneten Steroidvorläufer. Der Prozess beinhaltet typischerweise Fluorierungs-, Hydroxylierungs- und Veresterungsreaktionen unter kontrollierten Bedingungen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und können je nach Hersteller variieren.
Industrielle Produktionsmethoden: Die industrielle Produktion von Difluocortolone folgt den Regeln der Guten Herstellungspraxis (GMP), um die Qualität und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um die regulatorischen Standards zu erfüllen.
Analyse Chemischer Reaktionen
Metabolism of Diflucortolone
This compound undergoes rapid hepatic metabolism, primarily producing 11-keto-diflucortolone as the major metabolite . This conversion is mediated by cytochrome P450 enzymes.
Metabolite Distribution :
Metabolite | Excretion Pathway | Percentage |
---|---|---|
Unconjugated steroids | Urine | 30% |
Steroid-glucuronides | Urine | 20% |
Steroid-sulfates | Urine | 10% |
Fecal elimination | Feces | 25% |
Pharmacokinetic Data :
Hydrolysis of this compound Valerate
This compound valerate, a prodrug, undergoes ester hydrolysis in the skin, releasing the active this compound . This reaction is catalyzed by skin esterases.
Reaction Equation :Hydrolysis Efficiency :
- Healthy skin: 0.7% absorption after 7 hours
- Damaged skin: Increased absorption due to impaired barrier function
Formulation-Related Reactions
This compound valerate is formulated into topical preparations (e.g., creams, ointments) using excipients like sodium citrate. These formulations influence crystal size and drug stability.
Crystal Formation Parameters :
Sodium Citrate Dose (g) | Water for Injection (g) | Crystal Diameter (μm) |
---|---|---|
3 | 1000 | 8.2 |
4 | 1000 | 8.5 |
2.5 | 1000 | 7.9 |
Stability in Gel Formulations :
Cross-Reactivity and Allergic Responses
Allergy Patterns :
- Pattern 1 : Cutaneous/mucosal reactions to inhaled budesonide, with patch test positivity to Group 1 steroids .
- Pattern 2/3 : Systemic or polysensitization to multiple corticosteroid groups .
Therapeutic Efficacy and Comparative Studies
This compound valerate demonstrates superior anti-inflammatory activity compared to other corticosteroids in animal models .
Potency Comparisons :
Corticosteroid | Potency Ratio vs. This compound Valerate |
---|---|
Fluocortolone | 1/3 (topical) |
Dexamethasone | 1/3 (subcutaneous) |
Betamethasone-17-valerate | Equivalent (topical) |
Wissenschaftliche Forschungsanwendungen
Difluocortolone hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Fluorierung auf die Aktivität und Stabilität von Steroiden zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und Genexpression im Zusammenhang mit Entzündungen untersucht.
Medizin: Wird in der klinischen Forschung häufig eingesetzt, um neue Behandlungen für entzündliche Hauterkrankungen und andere kortikosteroid-responsive Erkrankungen zu entwickeln.
Industrie: Wird in der Formulierung von topischen Cremes und Salben für therapeutische Zwecke eingesetzt.
5. Wirkmechanismus
Difluocortolone übt seine Wirkung aus, indem es die Produktion von Lipocortinen induziert, die phospholipase A2-inhibitorische Proteine sind . Diese Hemmung verhindert die Freisetzung von Arachidonsäure, einem Vorläufer von Entzündungsmediatoren wie Prostaglandinen und Leukotrienen . Durch die Reduktion der Bildung und Aktivität dieser Mediatoren reduziert Difluocortolone effektiv Entzündungen und damit verbundene Symptome .
Ähnliche Verbindungen:
Flumethason: Ein weiteres Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.
Betamethason: Bekannt für seine starke entzündungshemmende und immunsuppressive Wirkung.
Hydrocortison: Ein häufig verwendetes Kortikosteroid für leichte bis mittelschwere entzündliche Erkrankungen.
Einzigartigkeit von Difluocortolone: Difluocortolone ist einzigartig aufgrund seiner hohen Potenz und seines spezifischen Fluorierungsmusters, das seine entzündungshemmende Aktivität und Stabilität im Vergleich zu anderen Kortikosteroiden verbessert . Seine Fähigkeit, eine schnelle Linderung der Symptome mit minimalen Nebenwirkungen zu bieten, macht es zu einer bevorzugten Wahl für die Behandlung schwerer entzündlicher Hauterkrankungen .
Wirkmechanismus
Difluocortolone exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins . This inhibition prevents the release of arachidonic acid, a precursor to inflammatory mediators such as prostaglandins and leukotrienes . By reducing the formation and activity of these mediators, difluocortolone effectively decreases inflammation and associated symptoms .
Vergleich Mit ähnlichen Verbindungen
Flumethasone: Another corticosteroid with similar anti-inflammatory properties.
Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A commonly used corticosteroid for mild to moderate inflammatory conditions.
Uniqueness of Difluocortolone: Difluocortolone is unique due to its high potency and specific fluorination pattern, which enhances its anti-inflammatory activity and stability compared to other corticosteroids . Its ability to provide rapid relief from symptoms with minimal side effects makes it a preferred choice for treating severe inflammatory skin disorders .
Biologische Aktivität
Diflucortolone valerate (DFV) is a synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive effects, primarily used in dermatological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various formulations, and comparative studies with other corticosteroids.
This compound exerts its effects through multiple mechanisms:
- Anti-inflammatory Effects : DFV inhibits the production of inflammatory mediators such as cytokines and prostaglandins, leading to reduced inflammation in skin conditions like eczema and psoriasis.
- Vasoconstriction : It induces vasoconstriction in the skin, which contributes to its anti-inflammatory properties. The vasoconstrictive potency of DFV is comparable to that of fluocortolone and superior to that of beclomethasone dipropionate .
- Immunosuppressive Action : DFV modulates immune responses by suppressing T-cell activation and proliferation, which is beneficial in treating autoimmune skin disorders.
Efficacy in Clinical Studies
Various studies have assessed the efficacy of this compound in clinical settings:
- Topical Applications : In a study involving patients with chronic atopic dermatitis, this compound valerate ointment showed significant improvement in symptoms compared to placebo .
- Comparative Studies : In experimental models, this compound demonstrated an anti-inflammatory effect approximately three times greater than fluocortolone in rat ear inflammation tests. Additionally, it was found to be about ten times more effective than fluocortolone in ring granuloma tests .
Formulation and Delivery Systems
The formulation of this compound plays a crucial role in its therapeutic efficacy:
- Nanoparticle Delivery Systems : Recent research has focused on enhancing dermal delivery using lecithin/chitosan nanoparticles. These formulations showed increased retention of DFV in the stratum corneum and epidermis without significant systemic absorption, thus minimizing side effects . The nanoparticles increased the accumulation of DFV by 6.33 times compared to conventional creams .
Formulation Type | Retention Factor | Efficacy | Side Effects |
---|---|---|---|
Conventional Cream | 1x | Baseline | Moderate |
Lecithin/Chitosan Nanoparticles | 6.33x | Significantly higher | Minimal |
Comparative Efficacy
A comparative analysis of this compound with other corticosteroids reveals its unique position:
- In terms of anti-inflammatory potency:
Case Studies
Several case studies have documented the effectiveness of this compound:
- A study published in the Journal of the American Academy of Dermatology highlighted the successful treatment of severe chronic atopic dermatitis with this compound valerate ointment, demonstrating rapid symptom relief and minimal side effects .
- Another case involved patients with lichen simplex chronicus, where this compound significantly reduced pruritus and inflammation compared to standard treatments.
Toxicology and Safety Profile
The safety profile of this compound has been assessed through various toxicological studies:
Eigenschaften
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWIDANBSLJPC-RFPWEZLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180705 | |
Record name | Diflucortolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
534ºC at 760 mmHg | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Diflucortolone performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid. The absence of arachidonic acid translates to the inhibition of the formation, release and activity of endogenous chemical inflammatory mediators. Another mechanism of action is the transrepression in which diflucortolone binds to the glucocorticoid receptor which induces its migration to the nucleus where it stimulates the transcription of anti-inflammatory genes like tyrosine aminotransferase, phophoenolpyruvate carboxykinase, IL-10, etc. and suppress the expression of proinflammatory genes like cytokines, growth factors, adhesion molecules, etc. | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2607-06-9 | |
Record name | Diflucortolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2607-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflucortolone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diflucortolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diflucortolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUCORTOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K253365DXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
220ºC | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of diflucortolone?
A: this compound valerate, the valerate ester of this compound, is a potent glucocorticoid that exhibits strong topical and systemic anti-inflammatory activity. [, ] While its exact mechanism is complex and not fully elucidated, it is believed to act similarly to other glucocorticoids by binding to specific glucocorticoid receptors in the cytoplasm. [, ] This interaction subsequently modulates gene expression, leading to a decrease in the synthesis of inflammatory mediators like prostaglandins and leukotrienes and an increase in the production of anti-inflammatory proteins. [, ]
Q2: What are the downstream effects of this compound binding to glucocorticoid receptors?
A2: Binding of this compound valerate to glucocorticoid receptors primarily leads to the suppression of inflammatory responses. This includes:
- Reduced inflammation: this compound valerate effectively reduces erythema, swelling, and itching associated with various dermatoses. [, , , , , , , , , , ]
- Decreased immune cell activity: this compound valerate can suppress the activity of immune cells involved in the inflammatory process, like lymphocytes and macrophages. [, ]
- Inhibition of inflammatory mediator production: By influencing gene expression, this compound valerate decreases the production of inflammatory chemicals such as prostaglandins and leukotrienes. []
Q3: What is the molecular formula, weight, and spectroscopic data for this compound valerate?
A3:
- Spectroscopic Data:
Q4: How is this compound valerate metabolized in the body?
A: this compound valerate is rapidly metabolized, primarily through hydrolysis of the valerate ester to form this compound. [] This process occurs in various tissues, including the skin. [] Further metabolic pathways involve conjugation with glucuronide and sulfate groups to generate water-soluble metabolites, which are then excreted in urine and feces. [, ]
Q5: What skin conditions has this compound valerate been studied for?
A5: this compound valerate has been investigated for its effectiveness in treating various dermatoses, including:
- Eczema and Atopic Dermatitis: Studies demonstrated good efficacy in treating both children and adults, with particularly strong results in pediatric atopic dermatitis. [, ]
- Psoriasis: this compound valerate, particularly in ointment form, showed effectiveness in treating psoriasis, with similar potency to clobetasol propionate. [, , ]
- Tinea Infections: this compound valerate, often in combination with antifungal agents like isoconazole nitrate, proved effective in treating various tinea infections, including tinea corporis, tinea cruris, and tinea pedis. [, , , ]
- Inflammatory Skin Conditions: this compound valerate demonstrated efficacy in treating inflammatory skin conditions, such as intertrigo and postscabies prurigo. [, , ]
Q6: What formulations of this compound valerate are available?
A: this compound valerate is available in various topical formulations, including creams, ointments, and fatty ointments. [, , , , , ] The choice of formulation can impact its efficacy and percutaneous absorption. [, , ]
Q7: What analytical methods are used to quantify this compound valerate in pharmaceutical preparations?
A: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying this compound valerate in pharmaceutical formulations. [, ] This method provides accurate and precise measurements, allowing for the determination of drug content and stability in creams and other topical preparations. [, ] UV spectrophotometry, particularly in combination with chemometric techniques like principal component regression, offers an alternative approach for quantifying this compound valerate. []
Q8: Are there any novel drug delivery systems being explored for this compound valerate?
A: Recent research explored the potential of nanostructured lipid carriers (NLCs) as a novel delivery system for this compound valerate. [] These NLCs demonstrated promising results in enhancing drug deposition in the skin while potentially minimizing systemic absorption. []
Q9: What are some future research directions for this compound valerate?
A9: Future research could focus on:
- Optimizing NLC formulations: Further research can optimize NLC formulations for improved drug loading, stability, and targeted delivery of this compound valerate to specific skin layers. []
- Investigating combination therapies: Exploring the efficacy and safety of this compound valerate in combination with other topical agents for treating specific dermatoses could be beneficial. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.